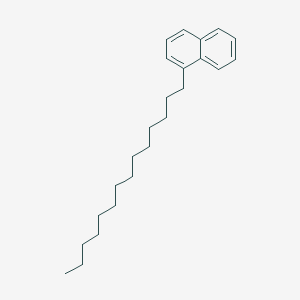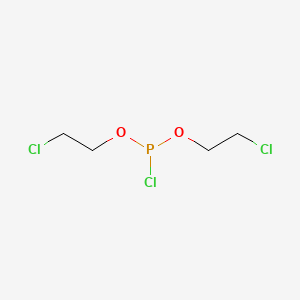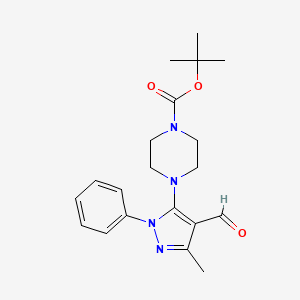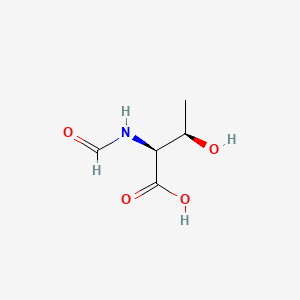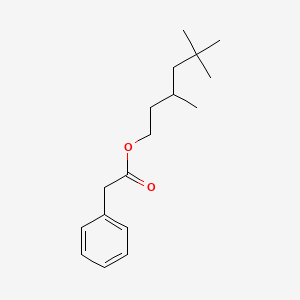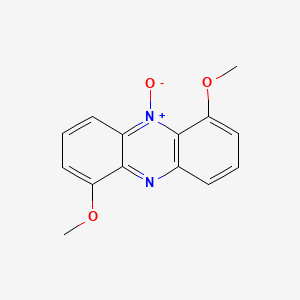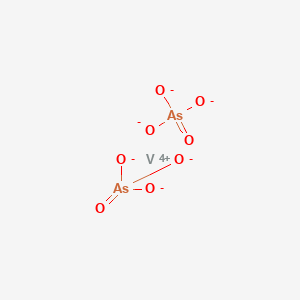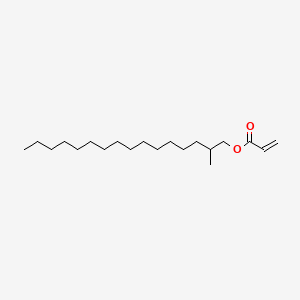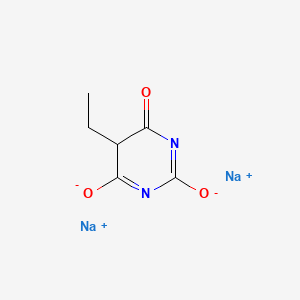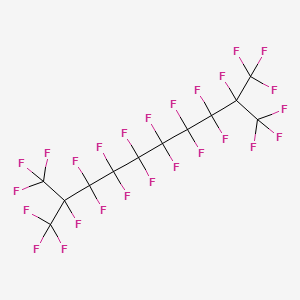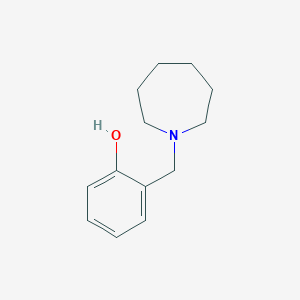
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by a phenolic group attached to a hexahydro-1H-azepin-1-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol typically involves the reaction of phenol with hexahydro-1H-azepine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of ethers or other substituted phenols.
Scientific Research Applications
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The hexahydro-1H-azepin-1-ylmethyl moiety may interact with hydrophobic pockets in biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexahydro-1H-azepin-1-yl)ethyl methacrylate
- 3-(3-Ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride
Uniqueness
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol is unique due to its specific combination of a phenolic group and a hexahydro-1H-azepin-1-ylmethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
4992-04-5 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2 |
InChI Key |
XZDFNUXKMYALTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


